(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Overview
Description
Scientific Research Applications
Synthesis of (R,R)-formoterol : (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol serves as a crucial intermediate in the synthesis of (R,R)-formoterol, a medically significant compound (Ji Ya-fei, 2010). Formoterol is a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Enantioselective synthesis : The compound is synthesized through various methods, including an enantioselective reduction process that yields high purity and efficiency, which is crucial for pharmaceutical applications (张宝华 史兰香, S. Baohua, 2013).
Lanthanide coordination compounds : It has been used in the synthesis of lanthanide coordination compounds. The electron-withdrawing and electron-donating groups on the compound influence the photoluminescent properties of these materials, which can be important in materials science and optics (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).
Formation of heterocyclic compounds : It is involved in the formation of various heterocyclic systems, a process that is important in the development of new pharmaceuticals and materials (S. Sunder, N. Peet, 1979).
Reactions with carbanions : It reacts with the anions of substituted benzylmalononitriles, a process studied for understanding the kinetics and mechanisms of such reactions, which are fundamental to organic chemistry and synthesis (C. F. Bernasconi, J. Ni, 1993).
properties
IUPAC Name |
(1S)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H](CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652363 | |
Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol | |
CAS RN |
193761-53-4 | |
Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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